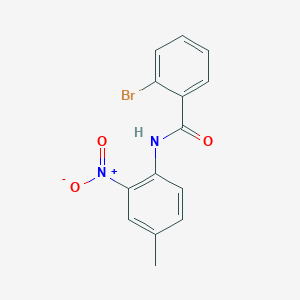![molecular formula C16H14F4N2O3S B4977692 5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMSF-TFB and is a sulfonamide derivative that is synthesized through a multi-step process.
作用机制
DMSF-TFB works by inhibiting specific enzymes and pathways involved in various cellular processes. In cancer cells, DMSF-TFB inhibits the activity of enzymes involved in the synthesis of DNA and RNA, thereby preventing cancer cell proliferation. In Alzheimer's disease, DMSF-TFB inhibits the production of beta-amyloid, which is believed to be a key factor in the development of the disease.
Biochemical and Physiological Effects:
DMSF-TFB has been shown to have various biochemical and physiological effects. In cancer cells, DMSF-TFB inhibits the activity of enzymes involved in DNA and RNA synthesis, leading to decreased cancer cell proliferation. In Alzheimer's disease, DMSF-TFB inhibits the production of beta-amyloid, which is believed to be a key factor in the development of the disease. DMSF-TFB has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of DMSF-TFB is its potential use in the treatment of cancer and Alzheimer's disease. However, there are also some limitations to its use in lab experiments. DMSF-TFB is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, DMSF-TFB is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
未来方向
There are several potential future directions for DMSF-TFB research. One area of interest is the development of more efficient synthesis methods for DMSF-TFB, which could make it more accessible for use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of DMSF-TFB and its potential side effects. Finally, DMSF-TFB could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
合成方法
The synthesis of DMSF-TFB involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with dimethyl sulfate to form N,N-dimethyl-3-(trifluoromethyl)aniline. This intermediate is then reacted with sulfuryl chloride to form N,N-dimethyl-3-(trifluoromethyl)anilinium chloride. The final step involves the reaction of N,N-dimethyl-3-(trifluoromethyl)anilinium chloride with 2-fluoro-5-nitrobenzoic acid to form DMSF-TFB.
科学研究应用
DMSF-TFB has shown potential for use in various scientific research applications. One of the most significant applications of DMSF-TFB is in the field of cancer research. Studies have shown that DMSF-TFB can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. DMSF-TFB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O3S/c1-22(2)26(24,25)12-6-7-14(17)13(9-12)15(23)21-11-5-3-4-10(8-11)16(18,19)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWVDKHBBRXXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)

![1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4977637.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4977640.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4977675.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)

![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)